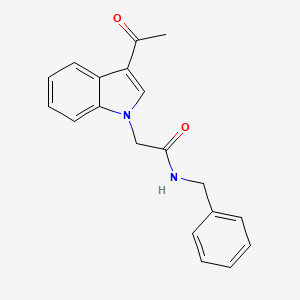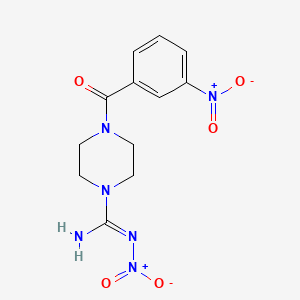
2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is a member of the indole-3-acetamide family and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide is not fully understood. However, studies have shown that the compound exerts its therapeutic effects by modulating various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide in lab experiments is its high potency. The compound has been shown to exert its effects at low concentrations, making it a useful tool for studying various cellular processes. However, one of the limitations of using the compound is its limited solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide. Some of these include:
1. Investigating the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
2. Studying the compound's mechanism of action to better understand its therapeutic effects.
3. Developing new synthetic methods for the compound to improve its yield and purity.
4. Investigating the compound's pharmacokinetics and pharmacodynamics to better understand its bioavailability and efficacy.
5. Studying the compound's interactions with other drugs and compounds to identify potential drug-drug interactions.
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications. The compound's high potency and significant biochemical and physiological effects make it a useful tool for studying various cellular processes. Further research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide involves the reaction of 3-acetylindole with benzylamine in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(3-acetylindol-1-yl)-N-benzylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14(22)17-12-21(18-10-6-5-9-16(17)18)13-19(23)20-11-15-7-3-2-4-8-15/h2-10,12H,11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQESVNAETNRJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5860362.png)
![N-(4-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5860375.png)

amino]methyl}phenol](/img/structure/B5860386.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5860392.png)

![2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone](/img/structure/B5860404.png)


![N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5860441.png)


![methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5860457.png)